molecular formula C7H7ClN2O2 B173225 3-Chloro-6-methyl-2-nitroaniline CAS No. 13852-53-4

3-Chloro-6-methyl-2-nitroaniline

Cat. No. B173225
CAS RN: 13852-53-4
M. Wt: 186.59 g/mol
InChI Key: DKUCSJAKXOTDCM-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance .


Synthesis Analysis

The synthesis of nitroanilines typically involves three steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it must be added first in the nitration step . A general procedure for the synthesis of nitroanilines involves the reaction of an aromatic nitro compound with ethanol and a Fe3O4 composite, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methyl-2-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Nitro compounds are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Anaerobic Degradation of Nitroaromatic Compounds

The anaerobic degradation of nitroaromatic compounds like 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 reveals a potential application in environmental remediation. These strains utilize these compounds as carbon and nitrogen sources under anaerobic conditions, indicating their role in bioremediation of contaminated sites (H. D. Duc, 2019).

Crystal Structure Analysis

Structural and Theoretical Analysis of Nitroaniline Salts

Research into the crystal structures of salts of nitroaniline derivatives has provided insights into molecular interactions and potential applications in various fields. For instance, the study of 2-chloro-4-nitroaniline salts has revealed detailed information about hydrogen bonding patterns and weak interactions which are crucial for understanding molecular behavior in different environments (Volodymyr Medviediev & M. Daszkiewicz, 2021).

Aerobic Degradation Pathways

Novel Aerobic Degradation Pathways

The metabolism of 2-chloro-4-nitroaniline by strains like Rhodococcus sp. under aerobic conditions opens up pathways for environmental detoxification. The ability of these bacteria to utilize such compounds as the sole carbon, nitrogen, and energy source showcases their potential in the bioremediation of pollutants (F. Khan, Deepika Pal, S. Vikram, & S. Cameotra, 2013).

Quantum Chemical Investigations

Structural and Quantum Chemical Investigations

The examination of molecular complexes of nitroaniline derivatives, like 2-methyl-4-nitroanilinium with trichloroacetic acid, provides a deep understanding of molecular geometry, vibrational assignments, and electron density distribution. These studies are vital for applications in materials science and molecular engineering (V. Arjunan, M. Marchewka, A. Pietraszko, & M. Kalaivani, 2012).

Safety And Hazards

The safety data sheet for nitroanilines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, in contact with skin, or if inhaled . Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

3-chloro-6-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCSJAKXOTDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303146
Record name 3-chloro-6-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methyl-2-nitroaniline

CAS RN

13852-53-4
Record name 13852-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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